Tetrakis(dimethylamino)diboron
Overview
Description
Tetrakis(dimethylamino)diboron is a useful research compound. Its molecular formula is C8H24B2N4 and its molecular weight is 197.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665722. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in Amide Synthesis
TDMAD has been employed as a catalyst in the synthesis of aryl amides through the catalytic condensation of aromatic carboxylic acids with amines. This process is highlighted for its simplicity and high efficiency across a broad range of substrates, presenting an attractive approach for amide synthesis without requiring stoichiometric or additional dehydrating agents (Sawant et al., 2018).
Borylation of Aryl and Heteroaryl Halides
TDMAD serves as a borylating agent in the palladium-catalyzed borylation of aryl and heteroaryl halides. This method stands out due to its atom-economical and efficient approach, offering a greener alternative to traditional borylation methods by utilizing TDMAD as the synthetic precursor to both bis-boronic acid and bis(pinacolato)diboron (Molander et al., 2012).
In Situ Borylation Method
A novel in situ borylation method employing TDMAD has been reported, which is effective for the borylation of aryl halides and triflates as well as vinyl halides and triflates. This method is advantageous for its broad substrate scope and compatibility with a wide range of diols, facilitating the selection of optimal boronic esters for subsequent Suzuki coupling reactions (Bello & Schmidt-Leithoff, 2012).
Material Science and Thin Film Deposition
TDMAD has been explored in the deposition of thin diffusion barrier films onto semiconductor substrates for microelectronic applications. Its interaction with semiconductor surfaces, such as Si(100)-2 × 1, has been studied to understand the adsorption and dissociation mechanisms, which are crucial for the development of microelectronic materials and devices (R. and Teplyakov, 2007).
Mechanism of Action
Target of Action
Tetrakis(dimethylamino)diboron, also known as tetrakis(dimethylamino)diborane, is primarily used as a reagent in the synthesis of various boron-containing compounds . Its primary targets are organic molecules that can undergo borylation, a process where a boron atom is added to the molecule .
Mode of Action
The compound interacts with its targets through a process known as borylation . In this process, a boron atom from the this compound molecule is added to the target molecule, resulting in the formation of a new boron-containing compound .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific target molecule. The primary pathway is the borylation of organic molecules . This can lead to the formation of various boron-containing compounds, which can have a wide range of downstream effects depending on their specific structures and properties .
Pharmacokinetics
It’s important to note that the compound has a boiling point of 55-57 °c/25 mmHg and a density of 0926 g/mL at 25 °C . These properties can impact its behavior in a laboratory setting.
Result of Action
The primary result of this compound’s action is the formation of new boron-containing compounds . The exact molecular and cellular effects of these compounds can vary widely depending on their specific structures and properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2-8°C .
Safety and Hazards
Tetrakis(dimethylamino)diboron is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility . It is advised to handle this chemical with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Future Directions
Properties
IUPAC Name |
N-[bis(dimethylamino)boranyl-(dimethylamino)boranyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCDRSZVZMXKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(N(C)C)N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24B2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167499 | |
Record name | Diborane(4)tetramine, octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-79-1 | |
Record name | 1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(dimethylamino)diborane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1630-79-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diborane(4)tetramine, octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(dimethylamino)diborane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM4678PEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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